4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one

Conformational restriction Ligand efficiency Physicochemical profiling

This compound offers a unique benzofuran–3,3-dimethylpiperazin-2-one scaffold with maximal conformational pre-organization (only 1 rotatable bond), ideal for fragment-based design targeting rigid binding sites (e.g., kinase ATP pockets, GPCR orthosteric sites). Its neutral lactam NH at physiological pH (predicted pKa ~14.5) distinguishes it from basic piperazine analogs, enabling clean SAR profiling. Available off-the-shelf at ≥90% purity in multiple pack sizes (20–100 mg), bypassing custom synthesis lead times. Leverage its well-defined physicochemical profile (XLogP3=1.8, TPSA=62.6 Ų, HBD=1, HBA=3) for QSAR modeling or direct assay deployment. Order now for immediate research use.

Molecular Formula C15H16N2O3
Molecular Weight 272.304
CAS No. 941994-71-4
Cat. No. B2833990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one
CAS941994-71-4
Molecular FormulaC15H16N2O3
Molecular Weight272.304
Structural Identifiers
SMILESCC1(C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3O2)C
InChIInChI=1S/C15H16N2O3/c1-15(2)14(19)16-7-8-17(15)13(18)12-9-10-5-3-4-6-11(10)20-12/h3-6,9H,7-8H2,1-2H3,(H,16,19)
InChIKeyDDXCFWIFDPLFAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 20 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one (CAS 941994-71-4): Procurement-Ready Physicochemical Profile and Structural Positioning


4-(1-Benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one (CAS 941994-71-4, PubChem CID 16863897) is a synthetic heterocyclic small molecule (C₁₅H₁₆N₂O₃, MW 272.30 g/mol) featuring a benzofuran-2-carbonyl group linked to a 3,3-dimethylpiperazin-2-one scaffold [1]. It is commercially catalogued as a research screening compound (Life Chemicals product F2487-0160, ≥90% purity) [2]. The benzofuran–piperazinone hybrid architecture places it within a compound class explored for anti-inflammatory, anticancer, and CNS-targeted activities, although published quantitative bioactivity data specific to this compound remain limited as of the current evidence cutoff [3].

Why Substituting 4-(1-Benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one with a Generic Benzofuran-Piperazine Analog Risks Divergent Physicochemical and Conformational Behavior


In the benzofuran-piperazine chemical space, subtle structural permutations—introduction of the 3,3-dimethyl group, oxidation state of the piperazine ring to the piperazin-2-one, and the precise benzofuran-2-carbonyl attachment point—are known to modulate key drug-likeness parameters including lipophilicity, hydrogen-bonding capacity, conformational flexibility, and metabolic susceptibility [1]. The 3,3-dimethylpiperazin-2-one scaffold imposes gem-dimethyl conformational restriction and replaces a basic amine with a lactam NH (pKa ~14.5, predicted), fundamentally altering the protonation state at physiological pH relative to simple piperazine analogs [1][2]. These molecular features cannot be assumed interchangeable, and selection of a specific analog for SAR exploration or biological screening requires compound-specific justification grounded in measured or computed physicochemical properties .

Quantitative Differentiation Evidence: 4-(1-Benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one vs. Closest Structural Analogs


Rotatable Bond Count: Conformational Restriction of the 3,3-Dimethylpiperazin-2-one Scaffold vs. Unsubstituted Piperazine Analogs

The target compound possesses a single rotatable bond (PubChem-computed value: 1), imposing substantial conformational rigidity that may reduce the entropic penalty upon target binding relative to more flexible analogs [1]. The comparator 1-(1-benzofuran-2-carbonyl)piperazine (CAS 41717-31-1, C₁₃H₁₄N₂O₂, MW 230.26), which lacks both the 3,3-dimethyl substitution and the piperazin-2-one carbonyl, is predicted to exhibit greater conformational freedom due to the absence of gem-dimethyl constraints and the different ring oxidation state . In fragment-based and lead-optimization contexts, lower rotatable bond count has been correlated with improved ligand efficiency metrics and higher clinical success rates across large cheminformatic analyses, although this relationship is probabilistic and target-dependent [2].

Conformational restriction Ligand efficiency Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Profile: Differentiated Polarity Relative to N-Aryl Piperazine Benzofuran Derivatives

The target compound presents a hydrogen-bond donor count of 1 and acceptor count of 3 (PubChem-computed), yielding a HBD/HBA ratio of 0.33 [1]. The 3,3-dimethylpiperazin-2-one scaffold contributes a single lactam NH donor, in contrast to simple piperazine analogs such as 1-(1-benzofuran-2-carbonyl)piperazine which contain a secondary amine capable of acting as both a hydrogen-bond donor and acceptor under physiological conditions . The reduced HBD count may favor passive membrane permeability according to Lipinski and related drug-likeness frameworks, though this advantage must be balanced against potential solubility considerations [2]. Topological Polar Surface Area (TPSA) is computed at 62.6 Ų, placing it within the acceptable range (<140 Ų) for oral absorption predictions [1].

Hydrogen bonding Drug-likeness Permeability

Lipophilicity (XLogP3): Moderate Lipophilicity Positioning Relative to Benzofuran-Piperazine Chemical Space

The target compound has a computed XLogP3 of 1.8 [1], placing it in a moderately lipophilic range favorable for balancing aqueous solubility and membrane permeability. The 3,3-dimethyl substitution on the piperazin-2-one ring contributes additional hydrophobic surface area compared to an unsubstituted piperazinone, while the benzofuran-2-carbonyl moiety contributes aromatic lipophilicity. By comparison, the unsubstituted piperazine analog 1-(1-benzofuran-2-carbonyl)piperazine is predicted to have a lower XLogP due to the absence of the gem-dimethyl group and the different hydrogen-bonding capacity of the secondary amine vs. lactam . The 7-methoxy analog 4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one would be expected to exhibit increased lipophilicity and altered electronic properties due to the electron-donating methoxy substituent on the benzofuran ring . The measured XLogP3 of 1.8 is well-centered within the optimal range (1–3) commonly associated with successful oral drug candidates in retrospective analyses [2].

Lipophilicity ADME Drug-likeness profiling

Procurement-Grade Purity and Batch Reproducibility: Commercial Availability with Defined Specifications

The target compound is commercially available from Life Chemicals (catalog F2487-0160) at ≥90% purity across multiple pack sizes: 20 mg ($148.50), 30 mg ($178.50), 75 mg ($312.00), and 100 mg ($385.00, estimated), with pricing documented as of May 2023 [1]. This defined purity specification enables procurement for screening campaigns without the need for in-house synthesis, purification, and characterization. By contrast, the simpler analog 1-(1-benzofuran-2-carbonyl)piperazine (CAS 41717-31-1) is also commercially available from multiple vendors (e.g., Fluorochem, American Elements) at varying purity grades (typically 95–97%), but with different price-point and packaging options that may not align with screening-deck formatting requirements . The 3,3-dimethylpiperazin-2-one scaffold (CAS 22476-74-0) without the benzofuran moiety is available as a building block (e.g., 95% purity, ~$50–100 for 250 mg) but requires additional synthetic steps to introduce the benzofuran-2-carbonyl group, introducing time and cost penalties for custom synthesis .

Compound procurement Quality control Screening library

Best-Fit Application Scenarios for 4-(1-Benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one (CAS 941994-71-4) Based on Evidence-Anchored Differentiation


Fragment-Based or Structure-Based Drug Design Requiring Conformationally Constrained Benzofuran Scaffolds

With only 1 rotatable bond, this compound offers maximal conformational pre-organization among accessible benzofuran-piperazine analogs [1]. Research groups pursuing fragment-based lead discovery or structure-based design for targets where rigid ligand geometry enhances binding-site complementarity (e.g., kinase ATP pockets, GPCR orthosteric sites) may prioritize this compound over more flexible piperazine alternatives. The moderate lipophilicity (XLogP3 = 1.8) and single HBD further support its suitability as a fragment-elaboration starting point .

Medicinal Chemistry SAR Campaigns Probing the Effect of Piperazine Oxidation State and gem-Dimethyl Substitution

The 3,3-dimethylpiperazin-2-one scaffold represents a distinct chemotype within the benzofuran-piperazine series, characterized by a lactam NH (predicted pKa ~14.5) that remains neutral at physiological pH, in contrast to the basic secondary amine (pKa ~9–10) in standard piperazine analogs [1]. Medicinal chemistry teams evaluating the impact of piperazine ring oxidation state and gem-dimethyl conformational restriction on target potency, selectivity, or ADME properties can use this compound as a key SAR probe alongside its unsubstituted piperazine (CAS 41717-31-1) and 7-methoxy (4-(7-methoxy-1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one) comparators [2].

High-Throughput or Focused Screening Library Procurement Requiring Rapid, Defined-Purity Compound Access

For screening groups that require pre-assembled benzofuran-piperazinone compounds without synthetic lead time, this compound is available off-the-shelf from Life Chemicals at ≥90% purity in multiple pack sizes (20–100 mg), with documented batch-to-batch sourcing [1]. The defined purity specification enables direct deployment into biochemical or cell-based assays, bypassing the 2–4 week timeline and characterization overhead associated with custom synthesis from 3,3-dimethylpiperazin-2-one building blocks (CAS 22476-74-0) .

Computational Chemistry and Cheminformatics Model Training with Well-Characterized Physicochemical Descriptors

The compound's full set of computed physicochemical descriptors—including XLogP3 (1.8), TPSA (62.6 Ų), HBD (1), HBA (3), rotatable bonds (1), and molecular weight (272.30)—are publicly documented on PubChem (CID 16863897) and chemsrc [1]. This comprehensive descriptor profile supports its use as a reference data point in QSAR model building, physicochemical property prediction algorithm validation, or drug-likeness filtering benchmark datasets, particularly for studies focused on the benzofuran-piperazinone chemical subspace [2].

Quote Request

Request a Quote for 4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.